Increased Molecular Weight and Predicted Lipophilicity Relative to Mono-Fluorinated and Non-Fluorinated Analogs
The target compound (MW 316.33 g/mol) exhibits a molecular weight increase of 3.93 g/mol compared to the mono-fluorinated analog 5-(4-fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (PubChem CID 6887837, MW 312.4 g/mol) [1]. The additional fluorine atom at the 2-position of the benzylidene ring, replacing a methyl group, is expected to increase the computed XLogP3-AA value above the 3.7 reported for the comparator [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 316.33 g/mol; XLogP3-AA = predicted >3.7 |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: MW = 312.4 g/mol; XLogP3-AA = 3.7 [1] |
| Quantified Difference | ΔMW = +3.93 g/mol; ΔXLogP3-AA ≈ +0.2 to +0.5 units (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance membrane permeability but may also affect solubility, making this compound a distinct tool for probing lipophilicity-activity relationships compared to less lipophilic analogs.
- [1] PubChem. CID 6887837. 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. View Source
